5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene
Overview
Description
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isocyano group attached to a sulfonylmethyl moiety, which is further connected to a trimethoxybenzene ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine-substituted compounds, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene has shown potential in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including anticancer properties in preclinical studies.
Medicine: Potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[Isocyano(4-methylphenyl)methyl]-1,2,3-trimethoxybenzene
- 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxyphenol
Uniqueness
The presence of the sulfonyl group enhances its solubility and stability, making it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12-6-8-14(9-7-12)25(20,21)18(19-2)13-10-15(22-3)17(24-5)16(11-13)23-4/h6-11,18H,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVZANXRCPJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C(=C2)OC)OC)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378027 | |
Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324519-54-2 | |
Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.